Phytyl phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

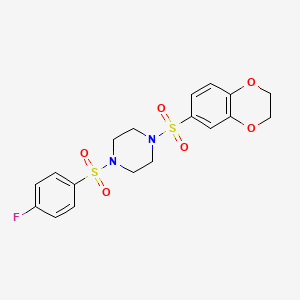

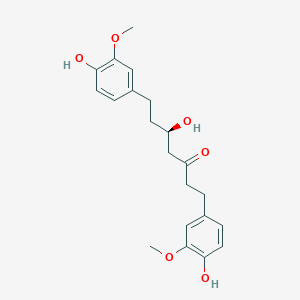

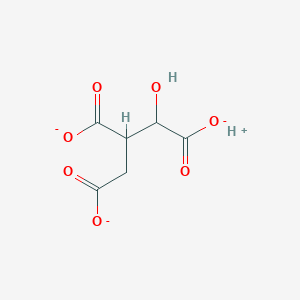

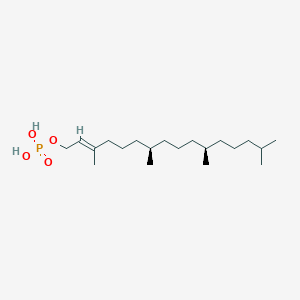

Phytyl phosphate is a polyprenol phosphate that is the monophosphate derivative of phytol. It derives from a phytol. It is a conjugate acid of a this compound(2-).

Applications De Recherche Scientifique

Phytases and Food Technology

Phytases, a class of enzymes including phytate-specific phosphatases, are increasingly utilized in food processing and manufacturing for human consumption. Their application in food technology is significant due to their ability to enhance mineral bioavailability by reducing food phytate content. This is achieved through various strategies such as adjusting conditions during food processing for natural phytases, adding isolated phytases to the production process, utilizing raw material with high intrinsic phytate-degrading activity, and employing recombinant food-grade microorganisms. Furthermore, phytases hold potential in producing functional foods and supplements with health benefits, and in improving technological aspects of food processing like breadmaking and cereal bran fractionation (Greiner & Konietzny, 2006).

Phytases in Biotechnology

Phytases have wide-ranging biotechnological applications due to their ability to release phosphates from phytates, major forms of phosphorus in plant-origin animal feeds. These enzymes are crucial in animal feed to enhance phosphorus nutrition and reduce environmental phosphorus pollution. The development of new, effective phytases with improved properties is a focus area, leveraging protein engineering strategies and potential biotechnological applications (Yao et al., 2012).

Genetic Engineering for Phytase Production

The concept of an "ideal phytase" and biotechnological approaches to develop such enzymes are explored. Examples include Escherichia coli AppA and Aspergillus fumigatus PhyA, illustrating the identification and genetic engineering development of new phytases. Different expression systems, including plants, bacteria, fungi, and yeast, are discussed for heterologous phytase production (Lei & Stahl, 2001).

Engineering Phytate-Free Plants

A viable strategy for the genetic engineering of phytate-free grain is presented, involving the disruption of inositol polyphosphate kinases in Arabidopsis thaliana. This method significantly reduces seed phytate without precursor accumulation and increases seed-free phosphate. Additionally, the role of inositol tetrakisphosphate/inositol pentakisphosphate 2-kinase activity in phosphate sensing and root hair elongation is highlighted (Stevenson-Paulik et al., 2005).

Propriétés

Formule moléculaire |

C20H41O4P |

|---|---|

Poids moléculaire |

376.5 g/mol |

Nom IUPAC |

[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl] dihydrogen phosphate |

InChI |

InChI=1S/C20H41O4P/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-24-25(21,22)23/h15,17-19H,6-14,16H2,1-5H3,(H2,21,22,23)/b20-15+/t18-,19-/m1/s1 |

Clé InChI |

YRXRHZOKDFCXIB-PYDDKJGSSA-N |

SMILES isomérique |

C[C@@H](CCC[C@@H](C)CCC/C(=C/COP(=O)(O)O)/C)CCCC(C)C |

SMILES canonique |

CC(C)CCCC(C)CCCC(C)CCCC(=CCOP(=O)(O)O)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

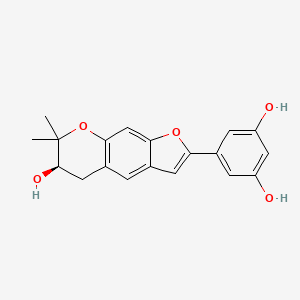

![1-ethyl-2-[5-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indolium](/img/structure/B1263702.png)